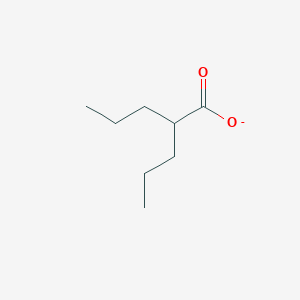

2-propylpentanoate

説明

Valproate is a branched-chain saturated fatty acid anion that is the conjugate base of valproic acid. It has a role as an antimanic drug. It derives from a valerate. It is a conjugate base of a valproic acid.

A fatty acid with anticonvulsant and anti-manic properties that is used in the treatment of EPILEPSY and BIPOLAR DISORDER. The mechanisms of its therapeutic actions are not well understood. It may act by increasing GAMMA-AMINOBUTYRIC ACID levels in the brain or by altering the properties of VOLTAGE-GATED SODIUM CHANNELS.

Structure

3D Structure

特性

分子式 |

C8H15O2- |

|---|---|

分子量 |

143.2 g/mol |

IUPAC名 |

2-propylpentanoate |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1 |

InChIキー |

NIJJYAXOARWZEE-UHFFFAOYSA-M |

SMILES |

CCCC(CCC)C(=O)[O-] |

正規SMILES |

CCCC(CCC)C(=O)[O-] |

同義語 |

2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-propylpentanoate, a significant ester derivative of valproic acid. The document details the primary synthetic pathway, commencing with the malonic ester synthesis of the precursor, 2-propylpentanoic acid (valproic acid), followed by its esterification. The mechanisms of these reactions are elucidated, and detailed experimental protocols are provided. Quantitative data, including reaction yields and conditions, are systematically presented in tabular format. Furthermore, this guide includes mandatory visualizations of the synthesis pathway and experimental workflow, rendered using the DOT language for clarity and precision. Spectroscopic data for the characterization of the final product are also compiled. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound esters are derivatives of 2-propylpentanoic acid, commonly known as valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The synthesis of these esters is of significant interest for various applications, including their potential use as prodrugs or as intermediates in the synthesis of other pharmaceutical agents. This guide focuses on a robust and widely applicable two-stage synthesis route: the preparation of 2-propylpentanoic acid via the malonic ester synthesis, followed by the Fischer esterification to yield the desired this compound.

Synthesis Pathway Overview

The overall synthesis is a two-step process:

-

Synthesis of 2-Propylpentanoic Acid: This is achieved through the dialkylation of diethyl malonate with propyl bromide, followed by hydrolysis and decarboxylation.

-

Esterification of 2-Propylpentanoic Acid: The carboxylic acid is then converted to its corresponding ester, for example, methyl this compound or ethyl this compound, via Fischer esterification.

Synthesis of 2-Propylpentanoic Acid (Valproic Acid)

The malonic ester synthesis

An In-depth Technical Guide on the Physicochemical Properties of 2-Propylpentanoate and Related Compounds

This technical guide provides a comprehensive overview of the physicochemical properties of 2-propylpentanoic acid, commonly known as valproic acid, and its corresponding sodium salt, sodium 2-propylpentanoate. The term "this compound" refers to the carboxylate anion of 2-propylpentanoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Valproic acid is a branched short-chain fatty acid that has been widely used as an anticonvulsant and mood-stabilizing drug.[1][2] Its therapeutic efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical characteristics.

Physicochemical Properties

The core physicochemical properties of 2-propylpentanoic acid and its sodium salt are summarized below. These parameters are crucial for understanding the compound's behavior in biological systems and for the design of effective drug delivery systems.

1. 2-Propylpentanoic Acid (Valproic Acid)

Valproic acid (VPA) is a colorless to pale yellow liquid at room temperature with a characteristic odor.[3][4] It is the primary active form of the drug.

-

Chemical Structure:

2. Sodium this compound (Sodium Valproate)

Sodium valproate is the sodium salt of valproic acid and is often used in pharmaceutical formulations due to its improved solubility in water.[7] It typically appears as a white, crystalline, hygroscopic powder.[4][7]

Data Presentation: Summary of Physicochemical Properties

The quantitative physicochemical data for 2-propylpentanoic acid and its sodium salt are presented in the table below for easy comparison.

| Property | 2-Propylpentanoic Acid (Valproic Acid) | Sodium this compound (Sodium Valproate) | Reference(s) |

| CAS Number | 99-66-1 | 1069-66-5 | [6],[7] |

| Molecular Weight ( g/mol ) | 144.21 | 166.19 | [6],[7] |

| Appearance | Colorless to pale yellow liquid | White crystalline solid | [3],[7] |

| Melting Point (°C) | 25 | 300 | [9],[7] |

| Boiling Point (°C) | 220 - 222 | Not Applicable | [6][10][11] |

| Density (g/mL) | 0.905 (at 20°C) | 1.0803 (g/cm³) | [9],[7] |

| Water Solubility | Slightly soluble (2 g/L) | Very soluble (50 mg/mL) | [9],[7] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform (B151607), methanol, acetone | Soluble in ethanol, practically insoluble in chloroform and ether | [3][4],[7] |

| pKa (at 25°C) | 4.6 | 4.8 | [5],[7] |

| logP (Octanol/Water) | 2.75 | Not Applicable (as a salt) | [11] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducibility and validation in research and development.

1. Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. For valproic acid, this is a critical parameter influencing its absorption and distribution.

-

Methodology: Potentiometric Titration

-

Preparation: A standard solution of 2-propylpentanoic acid of known concentration (e.g., 0.01 M) is prepared in a co-solvent system (e.g., water-methanol mixture) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25°C).

-

Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

-

2. Determination of logP (Octanol-Water Partition Coefficient)

The logP value indicates the lipophilicity of a compound and is a key predictor of its membrane permeability and interaction with biological macromolecules.

-

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically pH 7.4 to simulate physiological conditions) are pre-saturated with each other by shaking for 24 hours.

-

Partitioning: A known amount of 2-propylpentanoic acid is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

-

Quantification: The concentration of the analyte in both phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

3. Synthesis of 2-Propylpentanoic Acid

Understanding the synthesis route is crucial for identifying potential impurities and for process optimization. A common laboratory-scale synthesis involves the alkylation of cyanoacetic ester.[5]

-

Methodology:

-

Alkylation: Cyanoacetic ester is reacted with two equivalents of propyl bromide in the presence of a strong base like sodium ethoxide. This results in the formation of diethyl dipropylcyanoacetate.

-

Hydrolysis and Decarboxylation: The resulting ester is then subjected to hydrolysis (saponification) using a strong base (e.g., NaOH), followed by acidification and heating. This process removes the cyano and one of the carboxyl groups, yielding dipropylacetonitrile.

-

Final Hydrolysis: The dipropylacetonitrile is then hydrolyzed under strong acidic or basic conditions to produce 2-propylpentanoic acid.[5]

-

Purification: The final product is typically purified by distillation under reduced pressure.

-

Mandatory Visualizations

1. Signaling Pathway: Histone Deacetylase (HDAC) Inhibition

Valproic acid is known to act as a histone deacetylase (HDAC) inhibitor.[7] This mechanism is linked to its potential anticancer and neuroprotective effects. The diagram below illustrates this pathway.

2. Experimental Workflow: Determination of logP via Shake-Flask Method

The following diagram outlines the logical steps involved in the experimental determination of the octanol-water partition coefficient (logP).

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Propylpentanoic acid | 99-66-1 [chemicalbook.com]

- 6. 2-Propylpentanoic acid 99-66-1 [sigmaaldrich.com]

- 7. Sodium this compound | 1069-66-5 [chemicalbook.com]

- 8. 1069-66-5|Sodium this compound|BLD Pharm [bldpharm.com]

- 9. 2-Propylvaleric acid CAS 99-66-1 | 814439 [merckmillipore.com]

- 10. 2-Propylpentanoic acid 99-66-1 [sigmaaldrich.com]

- 11. 2-propylpentanoic acid [stenutz.eu]

An In-depth Technical Guide to the Molecular Structure and Isomers of 2-Propylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomers, and key chemical properties of 2-propylpentanoate esters. The content is tailored for professionals in research, science, and drug development, with a focus on data presentation, experimental methodologies, and visual representations of chemical concepts.

Molecular Structure of this compound

This compound refers to an ester derivative of 2-propylpentanoic acid, which is more commonly known as valproic acid, a widely used anticonvulsant and mood-stabilizing drug.[1] The generalized structure of a this compound ester consists of a valproyl group (derived from valproic acid) and an alkoxy group. The IUPAC name for the parent carboxylic acid is 2-propylpentanoic acid.[2] The structure is characterized by a five-carbon pentanoate backbone with a propyl group attached to the second carbon (the alpha-carbon).

The general chemical formula for an alkyl this compound is C₈H₁₅O₂R, where R represents an alkyl group. For instance, if the alkyl group is a methyl group, the compound is methyl this compound (C₉H₁₈O₂).

Caption: General molecular structure of an alkyl this compound.

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For a given molecular formula, such as C₈H₁₆O₂, which corresponds to propyl this compound, a multitude of isomers exist. These can be broadly classified into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For esters with the molecular formula C₈H₁₆O₂, these can be categorized as follows:

-

Skeletal Isomers: These isomers have the same functional group but differ in the arrangement of their carbon chains. For example, considering butyl butanoate, isomers can arise from branching in either the butyl or the butanoyl part of the molecule (e.g., sec-butyl butanoate, isobutyl butanoate, tert-butyl butanoate, butyl isobutanoate).

-

Positional Isomers: These isomers have the same carbon skeleton and the same functional group, but the position of the functional group differs. For esters, this involves changing the relative lengths of the alkyl and acyl chains. For example, with the formula C₈H₁₆O₂, propyl pentanoate, butyl butanoate, and ethyl hexanoate (B1226103) are positional isomers.[3][4]

-

Functional Group Isomers: These isomers have the same molecular formula but different functional groups. For C₈H₁₆O₂, besides esters, other functional group isomers include carboxylic acids (e.g., octanoic acid), aldehydes, ketones, and molecules with a combination of ether, alcohol, and alkene groups.[5]

Caption: Classification of isomers for a generic C₈H₁₆O₂ ester.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

-

Enantiomers: These are non-superimposable mirror images of each other. A this compound ester will have enantiomers if the alcohol part of the ester is chiral (e.g., sec-butyl this compound). The parent acid, 2-propylpentanoic acid, is not chiral.

-

Diastereomers: These are stereoisomers that are not mirror images of each other. Diastereomers can exist in molecules with two or more stereocenters.

The number of possible stereoisomers can be predicted by the formula 2ⁿ, where 'n' is the number of chiral centers in the molecule.

Quantitative Data of Selected Isomers

The physical properties of esters are influenced by their molecular structure. The following table summarizes key quantitative data for propyl pentanoate and some of its constitutional isomers with the molecular formula C₈H₁₆O₂.

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Propyl pentanoate | Propyl pentanoate | C₈H₁₆O₂ | 144.21 | 164 | 0.870 | 1.407 |

| Butyl butanoate | Butyl butanoate | C₈H₁₆O₂ | 144.21 | 165 | 0.869 | 1.406 |

| Ethyl hexanoate | Ethyl hexanoate | C₈H₁₆O₂ | 144.21 | 168 | 0.871 | 1.407 |

| Isobutyl isobutyrate | 2-Methylpropyl 2-methylpropanoate | C₈H₁₆O₂ | 144.21 | 149 | 0.856 | 1.398 |

| Methyl heptanoate | Methyl heptanoate | C₈H₁₆O₂ | 144.21 | 172-173 | 0.871 | 1.412 |

| Octanoic acid | Octanoic acid | C₈H₁₆O₂ | 144.21 | 239 | 0.910 | 1.428 |

Data sourced from various chemical databases.[3][6][7][8]

Experimental Protocols

The synthesis of this compound esters is typically achieved through Fischer esterification of 2-propylpentanoic acid (valproic acid) with the corresponding alcohol in the presence of an acid catalyst.

Synthesis of Ethyl this compound

This protocol describes the synthesis of ethyl this compound via Fischer esterification.

Materials:

-

2-Propylpentanoic acid (Valproic acid)

-

Anhydrous ethanol (B145695)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-propylpentanoic acid (1.0 eq) and an excess of anhydrous ethanol (3-5 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl this compound.

-

Caption: Experimental workflow for the synthesis of ethyl this compound.

Biological Activity and Signaling Pathways

Simple alkyl esters of 2-propylpentanoic acid are primarily of interest as prodrugs of valproic acid (VPA).[9] A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. The ester linkage is designed to be cleaved by esterase enzymes in the plasma and liver, releasing valproic acid.

The rationale for developing ester prodrugs of VPA includes:

-

Improved Bioavailability: Modifying the lipophilicity of VPA can potentially enhance its absorption.

-

Sustained Release: While early studies on simple alkyl esters showed rapid conversion to VPA, more complex ester linkages are being explored to achieve a more sustained release profile.[9]

-

Targeted Delivery: Ester prodrugs can be designed to utilize specific transporters, such as the large amino acid transporter 1 (LAT1), to enhance delivery to the central nervous system.[10][11]

The biological activity and involvement in signaling pathways of these compounds are therefore primarily attributed to the released valproic acid. The known mechanisms of action of VPA include:

-

Enhancement of GABAergic Neurotransmission: VPA increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[12]

-

Blockade of Voltage-Gated Sodium Channels: This action contributes to its anticonvulsant effects.

-

Inhibition of Histone Deacetylases (HDACs): This epigenetic mechanism is being investigated for its role in the therapeutic effects of VPA in mood disorders and other conditions.[13]

The metabolism of these ester prodrugs involves enzymatic hydrolysis to valproic acid, which then undergoes extensive metabolism in the liver primarily through glucuronidation and mitochondrial β-oxidation.[14][15]

Caption: Prodrug concept for this compound esters.

References

- 1. Ethyl this compound | 17022-31-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Hexanoic acid, ethyl ester [webbook.nist.gov]

- 4. chem-file.sourceforge.net [chem-file.sourceforge.net]

- 5. brainly.com [brainly.com]

- 6. stenutz.eu [stenutz.eu]

- 7. Butyl butyrate - Wikipedia [en.wikipedia.org]

- 8. C8H16O2_Molecular formula [molbase.com]

- 9. Pharmacokinetic analysis of ester prodrugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Large amino acid transporter 1 (LAT1) prodrugs of valproic acid: new prodrug design ideas for central nervous system delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Valproate - Wikipedia [en.wikipedia.org]

The Serendipitous Journey of 2-Propylpentanoic Acid: A Technical Chronicle of Discovery and Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpentanoic acid, more commonly known as valproic acid (VPA), stands as a cornerstone in the treatment of epilepsy and bipolar disorder, with its therapeutic reach extending to migraine prophylaxis. Its journey from a seemingly inert solvent to a widely prescribed medication is a testament to scientific serendipity, keen observation, and subsequent rigorous investigation. This technical guide provides a comprehensive overview of the discovery and history of V.P.A., detailing the key experiments that unveiled its therapeutic potential and elucidating the multifaceted mechanisms that underpin its clinical efficacy.

A Fortuitous Discovery: The History of Valproic Acid

The story of valproic acid begins not in a quest for a new anticonvulsant, but with its synthesis as a simple branched-chain fatty acid.

Initial Synthesis and Early Anonymity

Valproic acid was first synthesized in 1882 by Beverly S. Burton.[1][2][3] For nearly a century, it remained an obscure chemical entity, primarily used as a metabolically inert organic solvent in laboratories.[4] Its simple structure, a derivative of the naturally occurring valeric acid, gave no hint of its potent neuroactive properties.[2][3]

The Serendipitous Unveiling of Anticonvulsant Activity

The pivotal moment in the history of valproic acid occurred in 1962. French researcher Pierre Eymard was investigating a series of khelline derivatives for potential anticonvulsant activity.[2] He was using valproic acid as a solvent to dissolve these compounds for administration to laboratory animals.[2][4] To his surprise, Eymard observed that all the compounds, regardless of their own structure, exhibited a protective effect against pentylenetetrazol-induced seizures in rats.[4] This led to the crucial realization that the anticonvulsant properties stemmed not from the khelline derivatives, but from the solvent itself – valproic acid.[5]

From Laboratory to Clinic: Early Human Trials

Following this serendipitous discovery, the first clinical trial of valproic acid in humans was conducted in 1966 by Meunier and colleagues.[6] The study involved 12 patients with refractory epilepsy and demonstrated a significant reduction in seizure frequency and intensity with minimal side effects.[6] This pioneering work paved the way for its approval as an antiepileptic drug in France in 1967.[3][7] The United States Food and Drug Administration (FDA) approved its use in 1978 for the treatment of absence seizures.[6]

Elucidating the Mechanism of Action: A Multifaceted Approach

The precise mechanism of action of valproic acid is complex and not fully understood, with evidence pointing to multiple synergistic pathways that contribute to its therapeutic effects.[4]

Enhancement of GABAergic Neurotransmission

One of the earliest and most well-established mechanisms of valproic acid is its ability to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[6][8] This is achieved through several means:

-

Inhibition of GABA Transaminase: Valproic acid inhibits the enzyme GABA transaminase, which is responsible for the degradation of GABA.[6][8] This leads to an accumulation of GABA in the brain.

-

Increased GABA Synthesis: Some studies suggest that valproic acid may also stimulate the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA from glutamate.

-

Modulation of GABA Release: There is also evidence to suggest that valproic acid can enhance the release of GABA from presynaptic neurons.

Modulation of Voltage-Gated Sodium Channels

Valproic acid has been shown to block voltage-gated sodium channels in a manner similar to other anticonvulsant drugs like phenytoin (B1677684) and carbamazepine. This action reduces the repetitive firing of neurons, a hallmark of epileptic seizures.

Inhibition of Histone Deacetylases (HDACs)

A more recently discovered mechanism of action for valproic acid is its ability to inhibit histone deacetylases (HDACs).[1][9] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, valproic acid promotes a more open chromatin state, leading to the transcription of genes that may have neuroprotective and mood-stabilizing effects.[1] This mechanism is thought to be particularly relevant to its efficacy in bipolar disorder and its potential as an anti-cancer agent.[1]

Key Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments that were instrumental in understanding the discovery and mechanism of action of valproic acid.

The Pentylenetetrazol (PTZ)-Induced Seizure Model (Eymard, 1962 - Inferred Protocol)

-

Objective: To assess the anticonvulsant properties of a test compound.

-

Animal Model: Laboratory rats.

-

Procedure:

-

A cohort of rats is divided into a control group and a treatment group.

-

The treatment group receives an intraperitoneal (i.p.) injection of valproic acid (the test compound). The control group receives a saline injection.

-

After a predetermined time (e.g., 30 minutes) to allow for drug absorption and distribution, all animals are administered a subcutaneous or intraperitoneal injection of pentylenetetrazol (PTZ), a known convulsant agent, at a dose sufficient to induce clonic and tonic seizures (e.g., 60-85 mg/kg).

-

Animals are observed for a set period (e.g., 30 minutes) for the onset, duration, and severity of seizures. Key parameters to measure include the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and mortality.

-

-

Expected Outcome: A significant delay in seizure onset, reduction in seizure severity, or complete protection from seizures in the valproic acid-treated group compared to the control group would indicate anticonvulsant activity.

First Human Clinical Trial (Meunier et al., 1966)

-

Objective: To evaluate the efficacy and safety of valproic acid in patients with refractory epilepsy.[6]

-

Study Design: Open-label, non-comparative clinical trial.[10]

-

Participants: 12 patients with epilepsy that was not well-controlled by existing medications.[6]

-

Intervention: Valproic acid was administered as an adjunct to the patients' existing antiepileptic drug regimen.[10]

-

Outcome Measures:

-

Primary: Reduction in seizure frequency and intensity, as reported by patients and/or caregivers.

-

Secondary: Assessment of side effects and overall tolerability.

-

-

Results: A notable decrease in the occurrence and severity of seizures was observed in the majority of patients, with the drug being well-tolerated.[6]

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

-

Objective: To determine the inhibitory effect of valproic acid on HDAC activity.

-

Methodology: A common method involves using a fluorescent-based assay.

-

HDAC enzymes (either purified or from cell lysates) are incubated with a synthetic substrate that is acetylated and linked to a fluorophore.

-

In the presence of active HDACs, the acetyl group is removed, allowing a developing agent to cleave the substrate and release the fluorophore, resulting in a fluorescent signal.

-

Valproic acid, at varying concentrations, is added to the reaction mixture.

-

The reduction in the fluorescent signal in the presence of valproic acid, compared to a control without the inhibitor, is measured.

-

The concentration of valproic acid that causes 50% inhibition of HDAC activity (IC50) can then be calculated.[9]

-

Western Blot for Histone Acetylation

-

Objective: To visualize the effect of valproic acid on histone acetylation in cells.

-

Procedure:

-

Cultured cells (e.g., neuronal cells or cancer cell lines) are treated with valproic acid for a specific duration.

-

Histones are extracted from the cell nuclei.

-

The histone proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with a primary antibody that specifically recognizes acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4).

-

A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that binds to the primary antibody is then added.

-

A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

-

An increase in the signal in valproic acid-treated cells compared to untreated cells indicates an increase in histone acetylation, confirming HDAC inhibition.[11]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacology of valproic acid.

| Parameter | Value | Reference |

| Pharmacokinetic Properties | ||

| Bioavailability (Oral) | Rapid absorption | [4] |

| Protein Binding | 80-90% | [4] |

| Metabolism | Hepatic (Glucuronide conjugation, β-oxidation) | [4] |

| Elimination Half-life | 9-16 hours | [4] |

| Therapeutic Plasma Concentrations | ||

| Epilepsy | 50-100 µg/mL | [6] |

| Mania | 50-125 µg/mL | [6] |

| HDAC Inhibition | ||

| IC50 (Class I HDACs) | < 1 mmol/L | [12] |

| IC50 (Class IIa HDACs) | > 1 mmol/L | [12] |

| Clinical Trial | Intervention | Primary Outcome | Result | Reference |

| Bowden et al. (1994) | Divalproex sodium vs. Lithium vs. Placebo in acute mania | Change in Mania Rating Scale (MRS) score | Divalproex and Lithium significantly more effective than placebo in reducing MRS scores. | [13] |

| Meunier et al. (1966) | Valproic acid in refractory epilepsy | Reduction in seizure frequency | Notable decrease in seizure occurrence and intensity. | [6] |

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the discovery and mechanism of valproic acid.

Caption: A timeline of the key events in the discovery and development of valproic acid.

Caption: A simplified workflow of the pentylenetetrazol-induced seizure model.

Caption: The multifaceted mechanism of action of valproic acid.

Conclusion

The journey of 2-propylpentanoic acid from a simple laboratory solvent to a vital therapeutic agent is a compelling narrative in the history of pharmacology. Its discovery underscores the importance of serendipity in scientific research, while the subsequent decades of investigation have revealed a complex and multifaceted mechanism of action. By enhancing GABAergic inhibition, modulating neuronal excitability, and influencing gene expression through HDAC inhibition, valproic acid exerts a broad spectrum of therapeutic effects. For researchers and drug development professionals, the story of valproic acid serves as a powerful reminder of the potential for unexpected discoveries and the intricate molecular pathways that can be targeted to treat complex neurological and psychiatric disorders. Further research into its diverse mechanisms may yet unlock new therapeutic applications for this remarkable molecule.

References

- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Valproate - Wikipedia [en.wikipedia.org]

- 5. The history of valproate in clinical neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labpedia.net [labpedia.net]

- 9. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Valproic acid in epilepsy: clinical and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Efficacy of divalproex vs lithium and placebo in the treatment of mania. The Depakote Mania Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Valproic Acid as an HDAC Inhibitor: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valproic acid (VPA), a long-established pharmaceutical for epilepsy and bipolar disorder, has garnered significant attention for its potent activity as a histone deacetylase (HDAC) inhibitor. This mechanism underpins its emerging applications in oncology and neuroprotective strategies. VPA primarily targets Class I and some Class IIa HDACs, leading to hyperacetylation of both histone and non-histone proteins. This alteration of the cellular epigenome and proteome triggers a cascade of downstream effects, including the reactivation of silenced tumor suppressor genes, cell cycle arrest, induction of apoptosis and differentiation, and modulation of key signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of VPA's HDAC inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Direct Inhibition of Histone Deacetylases

Valproic acid, a branched short-chain fatty acid, exerts its inhibitory effect on HDACs by directly interacting with the enzyme's catalytic site. It is believed to chelate the zinc ion (Zn2+) that is essential for the deacetylase activity of these enzymes, thereby blocking the access of acetylated lysine (B10760008) residues of substrate proteins.[1] VPA exhibits selectivity, primarily targeting Class I HDACs (HDAC1, 2, 3, and 8) and Class IIa HDACs (HDAC4, 5, 7, and 9).[2] Notably, it does not significantly inhibit Class IIb (HDAC6 and 10) or Class III (sirtuins) HDACs.[3][4] This preferential inhibition of Class I HDACs is a key aspect of its therapeutic potential and distinguishes it from other broad-spectrum HDAC inhibitors like Trichostatin A (TSA).[5][6]

Quantitative Inhibition Data

The inhibitory potency of valproic acid against various HDAC isoforms has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate VPA's preference for Class I HDACs.

| HDAC Isoform | IC50 (mM) | Cell Line/Source | Reference |

| Class I | |||

| HDAC1 | 0.4 | - | [7] |

| HDAC2 | - | F9 cell extracts | [8] |

| HDACs (N-CoR-associated) | ~0.5 | HEK293T cell extracts | [8] |

| Class IIa | |||

| HDAC5 | 2.8 | F9 cell extracts | [8] |

| HDAC7 | - | 293T cells | [3] |

| Class IIb | |||

| HDAC6 | 2.4 | F9 cell extracts | [8] |

Note: IC50 values can vary depending on the experimental conditions, substrate used, and the source of the enzyme.

Downstream Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by VPA leads to a global increase in the acetylation of histone proteins, particularly on the N-terminal tails of histones H3 and H4.[8][9] This hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting "relaxed" chromatin structure, or euchromatin, becomes more accessible to transcription factors, leading to the altered expression of a multitude of genes.[10]

Effects on Gene Expression

VPA-induced histone hyperacetylation leads to both the up- and down-regulation of gene expression.[11] A key consequence in cancer therapy is the re-expression of silenced tumor suppressor genes. For instance, VPA has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a crucial role in cell cycle arrest.[3][12] This is achieved through the increased acetylation of histones at the p21 promoter.[3] Furthermore, VPA can modulate the expression of genes involved in apoptosis, cell differentiation, and angiogenesis.[12][13]

Impact on Non-Histone Proteins

Beyond histones, a vast array of non-histone proteins are also subject to acetylation, and their acetylation status is influenced by VPA. These proteins are involved in diverse cellular processes, including gene regulation, DNA repair, and signal transduction. For example, the tumor suppressor protein p53 can be acetylated, which enhances its stability and transcriptional activity. While direct evidence for VPA's effect on p53 acetylation is part of a broader mechanism of HDAC inhibitors, the modulation of such non-histone targets is a critical aspect of its biological activity.

Key Signaling Pathways Modulated by Valproic Acid

The downstream effects of VPA's HDAC inhibitory activity converge on several critical signaling pathways that regulate cell fate.

Cell Cycle and Apoptosis Signaling

VPA can induce cell cycle arrest, primarily at the G1/S phase, through the upregulation of p21.[3] By inhibiting HDACs, VPA promotes an open chromatin structure at the p21 promoter, facilitating its transcription. Increased p21 levels, in turn, inhibit cyclin-dependent kinases (CDKs), thereby halting cell cycle progression. Furthermore, VPA can trigger apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[14]

Caption: VPA-induced apoptosis via the HDAC1/PTEN/Akt signaling pathway.

Neurogenesis and Neuronal Differentiation

In the context of neuroscience, VPA promotes neuronal differentiation from neural stem cells by inhibiting HDACs.[15] HDACs, particularly HDAC1 and HDAC2, are involved in repressing genes that promote neuronal differentiation. By inhibiting these HDACs, VPA allows for the expression of pro-neural genes, such as NeuroD and Neurogenin, shifting the balance from proliferation to differentiation.[15]

Caption: Mechanism of VPA-induced neuronal differentiation.

Experimental Protocols

In Vitro HDAC Activity Assay

This assay is fundamental for determining the inhibitory potential of VPA on HDAC enzymes.

Principle: The assay measures the enzymatic activity of HDACs, typically from nuclear extracts or immunoprecipitated specific HDAC isoforms, using a radiolabeled acetylated substrate. The inhibition of this activity by VPA is then quantified.

Methodology:

-

Enzyme Source: Prepare nuclear extracts from cultured cells (e.g., F9 teratocarcinoma or HEK293T cells) or immunoprecipitate specific HDAC isoforms using appropriate antibodies.[8]

-

Substrate: Use a substrate containing acetylated lysine residues, often 3H-labeled acetylated histones.[8]

-

Inhibition: Pre-incubate the enzyme source with varying concentrations of VPA for a defined period (e.g., 15 minutes) before adding the substrate.[8]

-

Reaction: Allow the deacetylation reaction to proceed at 37°C for a set time (e.g., 2 hours).[8]

-

Detection: Stop the reaction and quantify the released [3H]acetate, which is proportional to the HDAC activity.

-

Analysis: Calculate the IC50 value of VPA, which is the concentration required to inhibit 50% of the HDAC activity.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 | The EMBO Journal [link.springer.com]

- 6. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Valproic acid alters chromatin structure by regulation of chromatin modulation proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Valproic acid induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Functions of 2-Propylpentanoate (Valproic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpentanoate, commonly known as valproic acid (VPA), is a branched short-chain fatty acid that has been in clinical use for decades. Initially approved as an antiepileptic agent, its therapeutic applications have expanded to include the treatment of bipolar disorder and migraine prophylaxis. The broad clinical efficacy of VPA stems from its complex and multifaceted biological functions, which involve the modulation of various neurotransmitter systems, inhibition of ion channels, and epigenetic regulation through its activity as a histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the core biological functions of VPA, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways it influences. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential and mechanisms of action of valproic acid and its derivatives.

Core Mechanisms of Action

Valproic acid exerts its pleiotropic effects through several primary mechanisms: potentiation of GABAergic neurotransmission, blockade of voltage-gated ion channels, and inhibition of histone deacetylases.

Enhancement of GABAergic Neurotransmission

VPA increases the availability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This is achieved through multiple actions:

-

Inhibition of GABA Transaminase (GABA-T): VPA inhibits the enzyme GABA-T, which is responsible for the degradation of GABA. This leads to an accumulation of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[1][2][3]

-

Inhibition of Succinic Semialdehyde Dehydrogenase (SSADH): VPA also inhibits SSADH, another enzyme involved in the catabolism of GABA.[1][2]

-

Increased GABA Synthesis: Some studies suggest that VPA can stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[1]

Inhibition of Voltage-Gated Ion Channels

VPA modulates the activity of several voltage-gated ion channels, which contributes to its anticonvulsant and mood-stabilizing properties.

-

Sodium Channels: VPA blocks voltage-gated sodium channels, which reduces sustained high-frequency neuronal firing, a hallmark of epileptic seizures.[1][4][5][6][7][8] Molecular docking studies suggest that VPA binds to the voltage sensor region of the sodium channel, a site distinct from other anticonvulsants.[4][5][6][7]

-

T-type Calcium Channels: VPA has been shown to selectively reduce the low-threshold T-type calcium current.[9][10] This action is particularly relevant to its efficacy in treating absence seizures, which are characterized by abnormal oscillatory activity in thalamocortical circuits where T-type calcium channels are highly expressed.[9][10][11][12]

Histone Deacetylase (HDAC) Inhibition

VPA is a well-characterized inhibitor of Class I and IIa histone deacetylases (HDACs).[13][14] By inhibiting HDACs, VPA promotes a more open chromatin structure, leading to changes in gene expression. This epigenetic modulation is thought to underlie many of VPA's therapeutic effects beyond its anticonvulsant activity, including its potential as an anticancer agent and its role in neuroprotection and mood stabilization. VPA has been shown to induce hyperacetylation of histones H3 and H4 both in vitro and in vivo.[13]

Quantitative Data

The following tables summarize key quantitative parameters related to the biological activity and pharmacokinetics of valproic acid.

Table 1: Pharmacodynamic Parameters of Valproic Acid

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | HDACs (N-CoR-associated) | ~0.5 mM | HEK293T cells | [13] |

| IC50 | HDAC2 | Not specified | F9 cells | [13] |

| IC50 | HDAC5 | 2.8 mM | F9 cells | [13] |

| IC50 | HDAC6 | 2.4 mM | F9 cells | [13] |

| IC50 | Cell Proliferation (KPC3) | 1098 µM | KPC3 (pancreatic cancer) | [15] |

| IC50 | Cell Viability (ESCC) | 1.02 - 2.15 mM | Esophageal squamous carcinoma cells | [14] |

| IC50 | Erk1/2 Phosphorylation | ~0.58 mM | L929 cells | [16] |

Table 2: Pharmacokinetic Parameters of Valproic Acid in Humans

| Parameter | Value | Conditions | Reference |

| Bioavailability (Oral) | ~100% (solution, capsules), 80-90% (sustained-release) | Healthy volunteers | [17] |

| Time to Peak Concentration (Tmax) | 1-2 h (solution), 3-6 h (enteric-coated), 10-12 h (sustained-release) | Healthy volunteers | [17] |

| Protein Binding | 90-95% (saturable) | Therapeutic concentrations | [1][18] |

| Volume of Distribution (Vd) | 0.1 - 0.4 L/kg | Healthy volunteers | [1] |

| Clearance (CL) | 6 - 10 mL/h/kg | Adults (monotherapy) | [17] |

| 10 - 20 mL/h/kg | Children (6-12 years) | [18] | |

| 15 - 18 mL/h/kg | Adults (with enzyme inducers) | [18] | |

| Elimination Half-life (t1/2) | 12 - 16 h | Adults | [19] |

| 8.6 - 12.3 h | Children | [19] | |

| Therapeutic Range (Epilepsy) | 50 - 100 mg/L | Total VPA concentration | [17][20] |

| Therapeutic Range (Bipolar Disorder) | 50 - 125 mg/L | Total VPA concentration | [17] |

Modulation of Signaling Pathways

VPA influences several key intracellular signaling pathways, contributing to its diverse therapeutic effects.

Wnt/β-catenin Signaling Pathway

VPA can activate the canonical Wnt/β-catenin signaling pathway.[21][22] This is thought to occur, at least in part, through the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of this pathway.[22][23] Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in processes such as neurogenesis and cell proliferation.[21][22]

References

- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental studies and controlled clinical testing of valproate and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Valproic acid interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Valproic acid interactions with the NavMs voltage-gated sodium channel [ouci.dntb.gov.ua]

- 8. Effects induced by the antiepileptic drug valproic acid upon the ionic currents recorded in rat neocortical neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valproic acid selectively reduces the low-threshold (T) calcium current in rat nodose neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epigenetically Upregulated T-Type Calcium Channels Contribute to Abnormal Proliferation of Embryonic Neural Progenitor Cells Exposed to Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A systematic review of population pharmacokinetics of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Valproic Acid | Basicmedical Key [basicmedicalkey.com]

- 19. mdpi.com [mdpi.com]

- 20. droracle.ai [droracle.ai]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 23. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Modulation of the GABAergic System by 2-Propylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpentanoate, commonly known as valproic acid (VPA), is a cornerstone therapeutic agent in the management of epilepsy, bipolar disorder, and migraine. Its efficacy is largely attributed to its multifaceted modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This technical guide provides a comprehensive overview of the mechanisms of action of VPA on the GABAergic system, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of GABAergic modulation and the development of novel therapeutics.

Core Mechanisms of this compound in GABAergic Modulation

Valproic acid exerts its influence on the GABAergic system through a combination of mechanisms that collectively enhance inhibitory neurotransmission. These can be broadly categorized as effects on GABA metabolism, synthesis, and synaptic action.

1.1. Inhibition of GABA Catabolism: A primary and well-established mechanism of VPA is the inhibition of key enzymes responsible for the degradation of GABA. By impeding these enzymes, VPA effectively increases the synaptic and extrasynaptic concentrations of GABA.

-

GABA Transaminase (GABA-T): VPA is known to inhibit GABA-T, the enzyme that catalyzes the conversion of GABA to succinic semialdehyde.[1][2][3][4][5] This inhibition leads to a direct increase in GABA levels in the brain.[1][2][3][4][5]

-

Succinate-Semialdehyde Dehydrogenase (SSA-DH): VPA also inhibits SSA-DH, the enzyme that converts succinic semialdehyde to succinate, a component of the Krebs cycle.[5][6][7][8] Inhibition of SSA-DH further contributes to the accumulation of GABA.

1.2. Enhancement of GABA Synthesis: In addition to preventing its breakdown, VPA has been shown to promote the synthesis of GABA.

-

Glutamic Acid Decarboxylase (GAD): Evidence suggests that VPA can stimulate the activity of GAD, the enzyme responsible for synthesizing GABA from glutamate.[9] This action further contributes to the overall increase in GABAergic tone.

1.3. Modulation of GABAergic Synaptic Transmission: VPA's effects extend to the synaptic level, where it can influence GABA release and receptor function.

-

Increased GABA Release: Some studies indicate that VPA can enhance the release of GABA from presynaptic nerve terminals.[2]

-

GABA Receptor Modulation: While not a direct agonist, VPA has been shown to enhance GABA-mediated inhibition at postsynaptic GABA-A receptors, potentially through an allosteric modulatory effect.[10]

Quantitative Data on GABAergic Modulation by this compound

The following tables summarize the quantitative effects of VPA on key components of the GABAergic system.

Table 1: Inhibition of GABA Catabolizing Enzymes by Valproic Acid

| Enzyme | Species | Tissue | IC50/Ki | Reference |

| GABA Transaminase (GABA-T) | Not Specified | Not Specified | Not Found in Search | N/A |

| Succinate-Semialdehyde Dehydrogenase (SSA-DH) | Not Specified | Not Specified | Not Found in Search | N/A |

| Histone Deacetylase 1 (HDAC1) | Human | Cell-free assay | 0.4 mM (IC50) | [11] |

Note: Despite extensive searches, specific IC50 or Ki values for the direct inhibition of GABA-T and SSA-DH by valproic acid were not found in the provided search results. The inhibition of HDAC1 is included as it is a known direct target of VPA with a reported IC50 value.

Table 2: Effect of Valproic Acid on GABA Levels in Rat Brain Regions

| Brain Region | VPA Dose (mg/kg, i.p.) | Time Post-Administration | % Increase in GABA Level (Mean) | Reference |

| Cortex | 200 | 5-30 min | 15-35% | [7] |

| Olfactory Bulb | 200 | 5-30 min | 15-35% | [7] |

| Corpus Striatum | 200 | 5-30 min | 15-35% | [7] |

| Hypothalamus | 200 | 5-30 min | 15-35% | [7] |

| Cerebellum | 200 | 5-30 min | 15-35% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the GABAergic system.

3.1. Measurement of GABA Levels in Brain Tissue via HPLC

This protocol outlines a common method for quantifying GABA concentrations in brain tissue using high-performance liquid chromatography (HPLC) with pre-column derivatization.

3.1.1. Materials and Reagents:

-

Brain tissue from control and VPA-treated animals

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

o-phthalaldehyde (OPA) derivatizing reagent

-

HPLC system with a C18 reverse-phase column and fluorescence or electrochemical detector

-

GABA standard solutions

-

Mobile phase (e.g., sodium acetate (B1210297) buffer with methanol)

3.1.2. Procedure:

-

Tissue Homogenization: Rapidly dissect and weigh the brain region of interest. Homogenize the tissue in ice-cold homogenization buffer.

-

Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins.

-

Derivatization: Mix an aliquot of the supernatant with the OPA derivatizing reagent to form a fluorescent derivative of GABA.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the GABA derivative on the C18 column using an isocratic or gradient mobile phase.

-

Detection and Quantification: Detect the GABA derivative using a fluorescence or electrochemical detector. Quantify the GABA concentration by comparing the peak area to a standard curve generated with known concentrations of GABA.

3.2. GABA Transaminase (GABA-T) Activity Assay

This spectrophotometric assay measures the activity of GABA-T in brain tissue homogenates.

3.2.1. Materials and Reagents:

-

Brain tissue homogenate

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

-

GABA solution

-

α-ketoglutarate solution

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+

-

Spectrophotometer capable of measuring absorbance at 340 nm

3.2.2. Procedure:

-

Prepare Reaction Mixture: In a cuvette, combine the assay buffer, brain tissue homogenate, GABA solution, and α-ketoglutarate solution.

-

Initiate Reaction: Add SSADH and NADP+ to the mixture to start the coupled reaction. GABA-T will convert GABA and α-ketoglutarate to succinic semialdehyde and glutamate. SSADH will then convert succinic semialdehyde to succinate, reducing NADP+ to NADPH.

-

Monitor Absorbance: Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Calculate Activity: The rate of NADPH formation is directly proportional to the GABA-T activity in the sample.

3.3. Glutamic Acid Decarboxylase (GAD) Activity Assay

This assay measures the activity of GAD by quantifying the GABA produced.

3.3.1. Materials and Reagents:

-

Brain tissue homogenate

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.2)

-

L-glutamic acid solution

-

Pyridoxal-5'-phosphate (PLP)

-

Reagents for GABA quantification (e.g., HPLC as described in 3.1 or a colorimetric/fluorometric method)

3.3.2. Procedure:

-

Prepare Reaction Mixture: Combine the brain tissue homogenate, assay buffer, and PLP in a reaction tube.

-

Initiate Reaction: Add L-glutamic acid to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Terminate Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Quantify GABA: Measure the amount of GABA produced using a suitable method, such as HPLC.

-

Calculate Activity: The GAD activity is calculated based on the amount of GABA produced per unit of time per amount of protein in the homogenate.

3.4. GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to assess the interaction of compounds with the GABA-A receptor.

3.4.1. Materials and Reagents:

-

Brain membrane preparation

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

-

[3H]GABA (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compound (e.g., valproic acid)

-

Scintillation cocktail and liquid scintillation counter

3.4.2. Procedure:

-

Incubation: In test tubes, combine the brain membrane preparation, [3H]GABA, and either buffer (for total binding), unlabeled GABA (for non-specific binding), or the test compound at various concentrations.

-

Equilibration: Incubate the tubes at 4°C to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the affinity (Ki) of the test compound for the GABA-A receptor.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the modulation of the GABAergic system by this compound.

Caption: Signaling pathway of GABAergic modulation by this compound (VPA).

Caption: Experimental workflow for HPLC analysis of GABA in brain tissue.

Caption: General experimental workflow for GABAergic enzyme activity assays.

Conclusion

This compound is a crucial modulator of the GABAergic system, exerting its effects through a complex interplay of mechanisms that ultimately enhance inhibitory neurotransmission. By inhibiting GABA catabolism, stimulating its synthesis, and potentially modulating its synaptic actions, VPA restores GABAergic tone, which is a key factor in its therapeutic efficacy. This technical guide has provided a detailed overview of these mechanisms, supported by available quantitative data and comprehensive experimental protocols. The visualizations further clarify the intricate signaling pathways and experimental procedures. It is our hope that this guide will serve as a valuable tool for the scientific community in furthering our understanding of GABAergic modulation and in the development of next-generation therapeutics for neurological and psychiatric disorders.

References

- 1. droracle.ai [droracle.ai]

- 2. ptmasterguide.com [ptmasterguide.com]

- 3. Valproate - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. Effect of valproic acid on the urinary metabolic profile of a patient with succinic semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Efficacy of Magnesium Valproate in Succinic Semialdehyde Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Peripheral GABAA receptor-mediated effects of sodium valproate on dural plasma protein extravasation to substance P and trigeminal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Stability of 2-Propylpentanoate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of 2-propylpentanoate (valproate) solutions. It consolidates key findings on the factors influencing its stability, presents quantitative data from various studies, and details the experimental protocols used for its assessment. This document is intended to serve as a critical resource for professionals involved in the research, development, and handling of this compound formulations.

Executive Summary

This compound, commonly known as valproate, is a widely used pharmaceutical compound. Its stability in solution is a critical parameter that can be influenced by several factors, including storage temperature, pH, container composition, and exposure to light and oxidizing agents. Understanding these factors is paramount for ensuring the integrity, efficacy, and safety of valproate solutions in both research and clinical settings. Studies show that valproate solutions exhibit good stability under refrigerated conditions, but can be susceptible to degradation and adsorption, particularly when stored in certain plastic containers at higher temperatures.

Quantitative Stability Data

The stability of this compound solutions has been evaluated under various conditions. The following tables summarize the quantitative data from key studies.

Table 1: Stability of Sodium Valproate in Injectable Solutions

| Concentration & Vehicle | Container | Storage Condition | Duration | Stability Outcome |

| 20 mg/mL in 0.9% NaCl | Polypropylene (B1209903) Syringes | 5°C ± 3°C | 30 days | Physically and chemically stable; no significant variations in concentration, pH, or physical appearance observed.[1] |

Table 2: Stability of Sodium Valproate in Oral Syrups

| Concentration | Container | Storage Condition | Duration | Stability Outcome |

| 250 mg/5 mL | Glass Oral Syringes | 4°C and 25°C | 180 days | Retained 95% of the initial valproic acid concentration.[2][3][4] |

| 250 mg/5 mL | Glass Vials | 4°C and 25°C | 180 days | Retained 95% of the initial valproic acid concentration.[2][3][4] |

| 250 mg/5 mL | Polypropylene Oral Syringes | 4°C and 25°C | 20 days | Failed to retain 90% of the initial valproic acid concentration, suggesting significant drug loss likely due to adsorption.[2][3][4] |

| 250 mg/5 mL | All Containers | 60°C | Variable | Greater loss of valproic acid compared to lower temperatures.[2][4] |

Table 3: Stability of Sodium Valproate in Aqueous Solutions Under Stress Conditions

| Solution Type | Stress Condition | Temperature | Duration | Degradation |

| Standard Solution with Parabens | Acidic (HCl) | Room Temperature | Not Specified | ~3.5% degradation of sodium valproate.[5][6] |

| Standard Solution with Parabens | Alkaline (NaOH) | Room Temperature | Not Specified | ~11% degradation of sodium valproate.[5][6] |

| Standard Solution with Parabens | Oxidative (30% H₂O₂) | Room Temperature | 1 hour | Data not specified, but method was tested.[6] |

| Distilled Water Solution | Frozen | -20°C | Up to 3 months | Stable.[7][8] |

Factors Influencing Stability

Several factors can impact the stability of this compound solutions:

-

Temperature: Lower temperatures, such as refrigeration (2-8°C) or freezing (-20°C), significantly enhance the stability of valproate solutions.[1][7][8] Conversely, elevated temperatures (e.g., 60°C) accelerate degradation.[2][4]

-

pH: Valproate is more susceptible to degradation under alkaline conditions compared to acidic conditions.[5][6] The formation of 2-isopropylpentanoic acid has been reported as a degradation product under alkaline stress.[5][6]

-

Container Material: The choice of storage container is critical. Glass and polypropylene syringes have shown different outcomes. While solutions in polypropylene syringes were stable under refrigeration, significant drug loss was observed in polypropylene oral syringes at both 4°C and 25°C, possibly due to adsorption.[1][2][3][4] Glass containers generally show excellent compatibility and preserve the drug concentration over long periods.[2][3][4]

-

Hygroscopicity: Sodium valproate is a hygroscopic, white crystalline powder, meaning it readily absorbs moisture from the air.[7] This property can affect the stability of the solid form and reconstituted solutions if not handled in a controlled environment.

Experimental Protocols for Stability Assessment

The assessment of this compound stability involves a combination of physical evaluations and chemical analyses.

Physical Stability Assessment

This protocol is used to detect physical changes in the solution.

-

Visual Inspection: Solutions are periodically inspected against a black and white background to detect any changes in color, clarity, or the presence of precipitation and turbidity.[1]

-

pH Measurement: The pH of the solution is measured at specified time points to check for any significant variations.[1]

-

Microscopic Analysis: A microscopic examination is performed to identify the presence of any crystalline matter or particulate formation that may not be visible to the naked eye.[1]

Chemical Stability Assessment (Assay Methods)

These methods are employed to quantify the concentration of this compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating RP-HPLC method is a robust technique for separating and quantifying valproate from its degradation products.[9]

-

System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]

-

Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer and an organic solvent, such as 0.05 M monobasic potassium phosphate (B84403) (adjusted to pH 3.5) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[5][6]

-

-

Gas Chromatography (GC): GC is another widely used method for the assay of valproic acid, particularly in syrup formulations.[2][10] This method typically involves extraction of the valproic acid from the sample matrix before injection into the GC system.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[11]

-

Acid Hydrolysis: The drug solution is exposed to an acidic medium (e.g., 0.1N HCl) at room temperature.[11]

-

Base Hydrolysis: The drug solution is exposed to an alkaline medium (e.g., 0.05N NaOH).[11] This has been shown to cause degradation of sodium valproate.[5][6]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), and kept in the dark to prevent photo-degradation.[6]

Visualized Workflows and Pathways

Diagrams help illustrate the complex processes involved in stability testing and degradation.

Caption: Experimental workflow for assessing the in vitro stability of this compound solutions.

Caption: Known degradation pathway of this compound under alkaline stress conditions.

Conclusion and Recommendations

The in vitro stability of this compound solutions is well-documented but requires careful consideration of storage and handling protocols.

-

Storage: For long-term storage, solutions should be kept under refrigerated (2-8°C) or frozen (-20°C) conditions.[1][7]

-

Container Selection: Glass containers are recommended for long-term storage of oral syrups to prevent potential drug loss due to adsorption observed with polypropylene.[2][3][4] For short-term use in controlled settings like intensive care units, polypropylene syringes have been shown to be suitable when refrigerated.[1]

-

pH Control: When formulating or diluting solutions, consideration should be given to the pH, as alkaline environments can promote degradation.

-

Analytical Monitoring: The use of validated, stability-indicating analytical methods, such as RP-HPLC, is essential for accurately determining the concentration and purity of valproate in solution over time.

References

- 1. Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of valproate sodium syrup in various unit dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. akjournals.com [akjournals.com]

- 6. akjournals.com [akjournals.com]

- 7. chembk.com [chembk.com]

- 8. Sodium this compound | 1069-66-5 [chemicalbook.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products and Pathways of 2-Propylpentanoate (Valproic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic degradation of 2-propylpentanoate (valproic acid, VPA), a widely used antiepileptic drug. The complex biotransformation of VPA leads to a variety of metabolites, some of which are pharmacologically active, while others have been implicated in the drug's toxicity. This document details the primary metabolic pathways, summarizes quantitative data on metabolite concentrations, and provides detailed experimental protocols for their analysis.

Metabolic Pathways of this compound

The metabolism of this compound is extensive and occurs primarily in the liver via three main pathways: glucuronidation, mitochondrial beta-oxidation, and cytochrome P450 (CYP)-mediated omega-oxidation.[1]

-

Glucuronidation: This is the major metabolic pathway, accounting for approximately 30-50% of a VPA dose.[1] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for conjugating VPA to glucuronic acid, forming valproate glucuronide, which is then readily excreted in the urine.[1]

-

Beta-Oxidation: This mitochondrial pathway is responsible for metabolizing about 40% of the administered VPA dose.[2] This process is analogous to the metabolism of endogenous fatty acids and results in a series of shorter-chain metabolites.

-

Omega-Oxidation: This is a minor pathway, accounting for less than 20% of VPA metabolism, and is mediated by CYP enzymes, including CYP2A6, CYP2B6, and CYP2C9.[2] This pathway leads to the formation of hydroxylated metabolites, some of which can be further oxidized to potentially toxic compounds.

Below is a diagram illustrating the major metabolic pathways of this compound.

Quantitative Data of this compound and its Metabolites

The concentrations of VPA and its metabolites can vary significantly among individuals due to factors such as dosage, co-medications, age, and genetic polymorphisms. The following tables summarize the reported steady-state plasma concentrations and urinary excretion levels of key metabolites.

Table 1: Steady-State Plasma Concentrations of this compound and its Metabolites

| Compound | Concentration Range (µg/mL) | Mean Concentration (µg/mL) | Notes | Reference |

| Valproic Acid (VPA) | 50 - 100 | 97.9 ± 34.9 | Therapeutic range. | [3][4] |

| (E)-2-ene-VPA | 0.5 - 5.0 | 2.3 | Major beta-oxidation product. | |

| 3-OH-VPA | 0.1 - 2.0 | 0.8 | Beta-oxidation product. | [5] |

| 3-keto-VPA | 0.1 - 1.5 | 0.6 | Beta-oxidation product. | [5] |

| 4-ene-VPA | 0.05 - 0.5 | 0.15 | Potentially hepatotoxic metabolite. | [5] |

| 5-OH-VPA | 0.05 - 0.3 | 0.1 | Omega-oxidation product. | [5] |

| 4-OH-VPA | 0.05 - 0.2 | 0.08 | Omega-oxidation product. | [5] |

| Valproyl Glucuronide | Not typically measured in plasma | - | Major urinary metabolite. |

Table 2: Urinary Excretion of this compound and its Metabolites (% of Daily Dose)

| Metabolite | Mean Excretion (% of Dose) | Range (% of Dose) | Notes | Reference |

| Valproate Glucuronide | 33 ± 14 | 20.5 - 88.7 | Major route of elimination. | [6][7] |

| Beta-oxidation products | 15 ± 8 | - | Includes (E)-2-ene-VPA, 3-OH-VPA, and 3-keto-VPA. | [6] |

| 3-keto-VPA | - | 5.8 - 26.2 | A major beta-oxidation product in urine. | [7][8] |

| 3-OH-VPA | - | 0.6 - 1.5 | [7][8] | |

| Omega-oxidation products | 4 ± 2 | - | Includes 4-OH-VPA and 5-OH-VPA. | [6] |

| Omega-1-hydroxylation products | 2 ± 1 | - | [6] | |

| Unchanged Valproic Acid | 1 ± 2 | 0.2 - 0.5 | [6][7] | |

| Valproyl Glutamate | - | 0.66 - 13.1 (µg/mg creatinine) | Amino acid conjugate. | [9] |

| Valproyl Glutamine | - | 0.78 - 9.93 (µg/mg creatinine) | Amino acid conjugate. | [9] |

| Valproyl Glycine | - | trace - 1.0 (µg/mg creatinine) | Amino acid conjugate. | [9] |

Experimental Protocols for Metabolite Analysis

The quantitative analysis of VPA and its metabolites in biological matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of VPA and its metabolites, often requiring derivatization to improve volatility and chromatographic properties.

3.1.1. Sample Preparation

-

Plasma/Serum:

-

To 200 µL of plasma or serum, add an internal standard (e.g., a deuterated VPA analogue).

-

Acidify the sample with 200 µL of 1 M sulfuric acid.

-

Perform liquid-liquid extraction with 2 mL of n-hexane by vortexing for 5 minutes.

-

Centrifuge at 1250 x g for 5 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Urine:

-

To 1 mL of urine, add an internal standard.

-

To hydrolyze glucuronide conjugates, add β-glucuronidase and incubate at 37°C.

-

Acidify the sample to pH 5.0.

-

Perform liquid-liquid extraction with ethyl acetate (B1210297).

-

Evaporate the organic layer to dryness.

-

3.1.2. Derivatization

-

Reconstitute the dried extract in an aprotic solvent (e.g., dichloromethane).

-

Add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 25 µL of pyridine.[10]

-